molecular formula C8H10BrNO2S B13470391 Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate

Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate

Cat. No.: B13470391
M. Wt: 264.14 g/mol
InChI Key: MEZLOYVAFCFMCG-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-1,3-thiazole-5-carboxylate typically involves the bromination of a thiazole precursor. One common method involves the reaction of 2-aminothiazole with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alcohol.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include tert-butyl 2-amino-1,3-thiazole-5-carboxylate and tert-butyl 2-alkoxy-1,3-thiazole-5-carboxylate.

    Oxidation: Products include tert-butyl 2-bromo-1,3-thiazole-5-sulfoxide and tert-butyl 2-bromo-1,3-thiazole-5-sulfone.

    Reduction: Products include tert-butyl 2-bromo-1,3-thiazolidine-5-carboxylate.

Scientific Research Applications

Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
  • Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
  • Tert-butyl 2-bromo-1,3-thiazole-6-carboxylate

Uniqueness

Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

tert-butyl 2-bromo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H10BrNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3

InChI Key

MEZLOYVAFCFMCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)Br

Origin of Product

United States

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